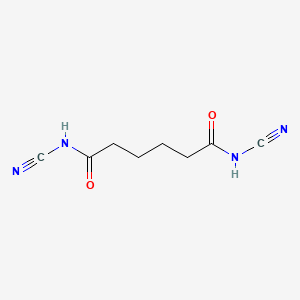

N,N'-Dicyanoadipamide

Description

Properties

CAS No. |

35430-91-2 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N,N'-dicyanohexanediamide |

InChI |

InChI=1S/C8H10N4O2/c9-5-11-7(13)3-1-2-4-8(14)12-6-10/h1-4H2,(H,11,13)(H,12,14) |

InChI Key |

OOGWKDLNKRXYBA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)NC#N)CC(=O)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Hexanediamide, N,N'-dicyano-

- CAS Registry Number : 35430-91-2

- Synonyms: N,N'-DicyanoAdipamide, Hexanediamide,N,N'-dicyano-

Structural Overview: this compound is a derivative of adipamide (hexanediamide), where two cyano (-C≡N) groups are substituted at the nitrogen atoms of the amide functional groups. However, the molecular formula reported in (C₄₂H₈₀N₂O₂) suggests a much larger structure than expected for a simple cyano-substituted adipamide. A theoretical calculation based on adipamide (C₆H₁₂N₂O₂) replacing two -NH₂ groups with -CN would yield C₈H₈N₄O₂ (molecular weight ~192.18 g/mol). This discrepancy highlights the need for further verification of the compound's structural identity .

Comparison with Structurally Similar Compounds

Adipamide (Hexanediamide)

- CAS : 628-94-4

- Formula : C₆H₁₂N₂O₂

- Molecular Weight : 144.17 g/mol

- Key Features :

- Contains two primary amide (-CONH₂) groups.

- Used in polyamide synthesis and as a precursor for nylon-6,6.

- Contrast with this compound: Adipamide lacks cyano groups, resulting in lower nitrogen content and reactivity. Simpler structure with smaller molecular weight.

N,N'-Diacetyl-1,4-phenylenediamine

- CAS : 140-50-1

- Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Key Features :

- Aromatic backbone with acetyl-protected amine groups.

- Used in laboratory research, particularly in dye synthesis.

- Contrast: Contains aromatic rings, unlike the aliphatic backbone of this compound. Acetyl groups (-COCH₃) differ chemically from cyano substituents.

N,N-Dimethylacetamide (DMAC)

N,N'-DioleylAdipamide

- CAS : 85888-37-5

- Formula : C₄₂H₈₀N₂O₂

- Molecular Weight : 668.53 g/mol

- Key Features :

- Features two oleyl (C₁₈ unsaturated alkyl) chains attached to the adipamide backbone.

- Likely used as a slip agent or lubricant additive due to its long hydrophobic chains.

- Contrast: Shares the same molecular formula as this compound (C₄₂H₈₀N₂O₂) but differs in functional groups (oleyl vs. cyano).

Data Table: Comparative Analysis

| Compound | CAS | Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 35430-91-2 | C₄₂H₈₀N₂O₂* | 668.53* | Cyano, Amide | Polymers, Lubricants |

| Adipamide | 628-94-4 | C₆H₁₂N₂O₂ | 144.17 | Amide | Polyamide Synthesis |

| N,N'-Diacetyl-1,4-phenylenediamine | 140-50-1 | C₁₀H₁₂N₂O₂ | 192.22 | Acetyl, Aromatic Amine | Dye Intermediate |

| N,N-Dimethylacetamide | 127-19-5 | C₄H₉NO | 87.12 | Dimethyl Amide | Solvent |

| N,N'-DioleylAdipamide | 85888-37-5 | C₄₂H₈₀N₂O₂ | 668.53 | Oleyl, Amide | Lubricant Additive |

*Note: The molecular formula and weight of this compound require further validation due to inconsistencies in the reported data .

Research Findings and Discrepancies

- Structural Ambiguity: The molecular formula of this compound (C₄₂H₈₀N₂O₂) conflicts with theoretical expectations for a cyano-substituted adipamide.

- Functional Group Reactivity: Cyano groups confer higher thermal stability and reactivity compared to acetyl or oleyl substituents, suggesting distinct applications in high-performance materials.

- Regulatory Status: Unlike N,N-Dimethylacetamide (regulated as a solvent), this compound lacks documented safety or regulatory data, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.